molecular formula C7H3F4NO2 B13131318 6-Fluoro-4-(trifluoromethyl)nicotinic acid

6-Fluoro-4-(trifluoromethyl)nicotinic acid

Cat. No.: B13131318
M. Wt: 209.10 g/mol
InChI Key: WLCZQGZVLKATJU-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trifluoromethyl)nicotinic acid is a fluorinated aromatic compound with the molecular formula C7H3F4NO2. It is a derivative of nicotinic acid, characterized by the presence of both fluoro and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(trifluoromethyl)nicotinic acid typically involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The process includes acylation, cyclization, and hydrolysis steps. The reaction conditions often involve temperatures ranging from -10°C to 30°C and reaction times of 3 to 7 hours .

Industrial Production Methods

For industrial production, the method is optimized for high yield and ease of purification. The raw materials used are relatively inexpensive and readily available. The process involves the use of catalysts and solvents to facilitate the reactions, and the products are purified through techniques such as extraction and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation reactions, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Fluoro-4-(trifluoromethyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)nicotinic acid
  • 5-Fluoro-6-(trifluoromethyl)nicotinic acid
  • 6-(Trifluoromethyl)nicotinic acid

Uniqueness

6-Fluoro-4-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the nicotinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3F4NO2

Molecular Weight

209.10 g/mol

IUPAC Name

6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3F4NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14)

InChI Key

WLCZQGZVLKATJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)C(=O)O)C(F)(F)F

Origin of Product

United States

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